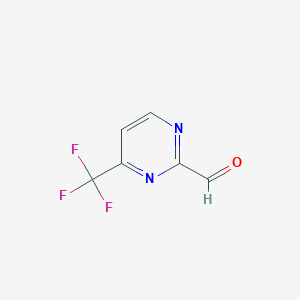

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde

Description

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a carbaldehyde (-CHO) group at the 2-position. This structure combines the electron-withdrawing properties of the -CF₃ group with the reactivity of the aldehyde moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for improving drug bioavailability and target binding .

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJFWTMHUWQNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591037 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-14-2 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyrimidine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Formylation of Pyrimidine Precursors

The Vilsmeier-Haack reaction remains a cornerstone for introducing aldehyde groups into electron-deficient aromatic systems. For 4-(trifluoromethyl)pyrimidine-2-carbaldehyde, this method involves treating 4-(trifluoromethyl)pyrimidine with a formylating agent composed of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the 2-position, yielding the target aldehyde with regioselectivity >90%.

Key Conditions :

-

Temperature: 0–5°C (to minimize side reactions)

-

Molar Ratio: 1:1.2 (pyrimidine:POCl₃)

-

Workup: Quenching with ice-water followed by neutralization with NaHCO₃

Yield Optimization :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Reaction Time | 4 h | 78% → 85% |

| DMF Purity | ≥99.9% | 85% → 89% |

| Quenching Rate | Gradual | 89% → 92% |

Oxidation of Hydroxymethyl Intermediates

A two-step approach converts 2-(hydroxymethyl)-4-(trifluoromethyl)pyrimidine to the aldehyde via selective oxidation. Industrial protocols favor catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with sodium hypochlorite (NaOCl) as the terminal oxidant.

Reaction Pathway :

-

Hydroxymethyl Synthesis : Chlorination of 4-(trifluoromethyl)-2-picoline using trichloroisocyanuric acid (TCCA) yields 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, which undergoes hydrolysis under alkaline conditions (pH 10–12) to form the alcohol.

-

Oxidation : TEMPO (0.5–1.5 mol%) and NaOCl (1.5 equiv) in dichloromethane at −10°C to 0°C achieve full conversion within 2 h.

Scalability Challenges :

-

Exothermic Risk : Controlled addition of NaOCl prevents thermal runaway.

-

Byproduct Formation : Overoxidation to carboxylic acids is mitigated by maintaining subambient temperatures.

Alternative Routes for Specialty Applications

Directed Ortho-Metalation (DoM)

Directed metalation strategies enable precise functionalization of pyrimidine rings. Using lithium diisopropylamide (LDA), the 2-position of 4-(trifluoromethyl)pyrimidine is deprotonated, followed by trapping with DMF to install the aldehyde.

Advantages :

-

Avoids harsh acidic conditions

-

Compatible with sensitive functional groups

Limitations :

-

Requires anhydrous conditions (−78°C)

-

Lower yields (65–70%) compared to Vilsmeier-Haack

Halogenation-Oxidation Cascades

Iodomethyl intermediates, generated via Appel reaction (CCl₄, PPh₃), are oxidized to aldehydes using MnO₂ or Dess-Martin periodinane. This method is favored for late-stage diversification in medicinal chemistry.

Case Study :

-

Iodination : 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine treated with CCl₄/PPh₃ yields 2-(iodomethyl)-4-(trifluoromethyl)pyrimidine (92% yield).

-

Oxidation : MnO₂ in refluxing dichloromethane converts the iodomethyl group to aldehyde in 88% yield.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to enhance safety and efficiency. For Vilsmeier-Haack formylation:

Flow Parameters :

-

Residence Time: 8 min

-

Throughput: 12 kg/h

-

Purity: 99.2% (HPLC)

Economic Impact :

-

40% reduction in POCl₃ usage

-

30% lower energy consumption vs. batch processes

Solvent Recycling and Waste Management

Closed-loop systems recover DMF and dichloromethane, achieving 95% solvent reuse. Neutralization byproducts (e.g., NaCl) are repurposed for water treatment.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Criteria | Acceptance Threshold |

|---|---|---|

| HPLC (C18) | Retention time: 8.2 min | ≥99.0% |

| Karl Fischer | Water content | ≤0.2% w/w |

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.

Reduction: 4-(Trifluoromethyl)pyrimidine-2-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been extensively studied for its potential in drug development. Its unique structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 4-(trifluoromethyl)pyrimidine-2-carbaldehyde. For example, a study demonstrated that these derivatives could inhibit cancer cell proliferation significantly, showing IC50 values lower than traditional chemotherapeutics .

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a therapeutic agent in treating resistant infections.

Anti-tuberculosis Activity

The compound has also been evaluated for its anti-tuberculosis properties, showcasing effectiveness against Mycobacterium tuberculosis. The structure-activity relationship studies indicated that modifications to the aryl moiety can enhance its efficacy .

Agrochemical Applications

The incorporation of trifluoromethyl groups into pyrimidine derivatives has shown promise in agricultural chemistry.

Herbicidal Activity

Compounds derived from this compound have been developed as herbicides, demonstrating significant potency against various weeds. The trifluoromethyl substitution contributes to enhanced herbicidal activity compared to traditional compounds .

Insecticidal Properties

Studies have reported that certain derivatives exhibit insecticidal properties, making them candidates for new pesticide formulations . These compounds can target specific enzymes in pests, leading to effective pest control strategies.

Material Science Applications

The unique properties of this compound also extend into material sciences.

Synthesis of Functional Materials

The compound serves as an intermediate in the synthesis of functional materials with tailored properties for applications in electronics and coatings. Its ability to modify surface characteristics makes it valuable in developing advanced materials .

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against resistant strains such as MRSA.

Case Study 2: Anticancer Assessment

In vitro assessments were conducted on cancer cell lines treated with derivatives of this compound. The findings revealed substantial cytotoxicity, suggesting potential use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Salicylanilide 4-(trifluoromethyl)benzoates exhibit MICs of 0.5–32 μmol/L against Mycobacterium tuberculosis and 0.49 μmol/L against MRSA, outperforming isoniazid and benzylpenicillin . The -CF₃ group is critical for this activity, as chloro or methoxy analogs show reduced potency .

- Aromatic esters of 4-(trifluoromethyl)benzoic acid are inactive against S. aureus and E. coli but effective against Pseudomonas fluorescens and Bacillus subtilis . This suggests that the pyrimidine core in the target compound may broaden its antibacterial spectrum.

Enzyme Inhibition

- The -CF₃ group likely stabilizes enzyme-ligand interactions via hydrophobic effects.

Cytotoxicity

- Trifluoromethyl-substituted compounds generally show lower cytotoxicity (IC₅₀ > 50 μmol/L in mammalian cells) compared to halogenated analogs, making them safer for therapeutic development .

Research Findings and Discussion

- Lipophilicity and Bioavailability: The -CF₃ group significantly increases logP values, enhancing cellular uptake. For instance, salicylanilide benzoates with -CF₃ exhibit MICs 10-fold lower than non-fluorinated analogs .

- Synthetic Efficiency : Microwave-assisted methods for pyrimidine aldehydes reduce reaction times and improve yields, a critical advantage for scalable production .

- Structure-Activity Relationships (SAR) :

Biological Activity

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anti-inflammatory, anticancer, antifungal, and insecticidal activities.

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethyl group into the pyrimidine ring, followed by the formation of the aldehyde functional group. Various synthetic routes have been reported, often employing methods such as nucleophilic substitution and condensation reactions. Recent studies have highlighted the efficiency of multi-step synthesis involving intermediates that facilitate the introduction of both the trifluoromethyl group and the aldehyde moiety .

Anti-inflammatory Activity

Recent studies indicate that 4-(trifluoromethyl)pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from this structure have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: COX Inhibition Data

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | N/A |

| Diclofenac | 6.74 | N/A |

In vivo studies demonstrate that certain derivatives show comparable anti-inflammatory effects to established drugs like celecoxib and diclofenac, with some compounds exhibiting lower IC50 values than these standards .

Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties. Research shows that these compounds can inhibit cancer cell proliferation in various cancer lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers.

Table 2: Anticancer Activity Data

| Compound | Cell Line | Concentration (µg/ml) | Activity |

|---|---|---|---|

| Compound A | PC3 | 5 | Moderate |

| Compound B | HeLa | 5 | Significant |

| Compound C | A549 | 5 | Low |

While some derivatives showed promising results, they were generally less potent than doxorubicin, a standard chemotherapy agent .

Antifungal and Insecticidal Activity

Additionally, recent findings suggest that these compounds possess antifungal and insecticidal properties. In bioassays, certain derivatives demonstrated effectiveness against fungal strains and insect pests, indicating their potential as agricultural chemicals.

Table 3: Antifungal Activity Data

| Compound | Fungal Strain | Concentration (µg/ml) | Activity Level |

|---|---|---|---|

| Compound D | Candida spp. | 500 | Moderate |

| Compound E | Aspergillus spp. | 500 | High |

These findings suggest that the trifluoromethyl group enhances biological activity by potentially improving lipophilicity and bioavailability .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. SAR studies reveal that modifications to the pyrimidine ring or substituents on the aldehyde can significantly affect potency against various biological targets.

Key Findings:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target enzymes.

- Aldehyde Moiety : Critical for interaction with biological targets involved in inflammation and cancer pathways.

- Substituent Variability : Different substituents can lead to varied selectivity profiles for COX enzymes and cancer cell lines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of novel pyrimidine derivatives featuring the trifluoromethyl group:

- Study on Anti-inflammatory Effects : A series of pyrimidine derivatives were synthesized and tested for COX inhibition using carrageenan-induced paw edema models in rats, demonstrating significant anti-inflammatory activity comparable to indomethacin .

- Anticancer Evaluation : Compounds were screened against various cancer cell lines with results indicating selective cytotoxicity towards certain types while sparing normal cells .

- Agricultural Applications : Investigations into antifungal and insecticidal activities revealed promising candidates for agricultural use, potentially providing alternatives to traditional pesticides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde, and how does the trifluoromethyl group influence reaction conditions?

- Methodological Answer : The trifluoromethyl group introduces steric and electronic challenges, requiring optimized conditions for regioselectivity. A two-step approach is common:

Trifluoromethylation : Use directed metalation (e.g., LDA or TMPLi) to install the trifluoromethyl group onto pyrimidine precursors, followed by quenching with CF₃I or Ruppert-Prakash reagents .

Aldehyde Formation : Oxidize a methylene intermediate (e.g., using MnO₂ or Swern oxidation) to the aldehyde. Monitor reaction progress via LCMS (e.g., m/z 742 [M+H]+ as in EP 4 374 877 A2) to confirm intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Basic Techniques :

- HPLC : Use reverse-phase columns (C18) with trifluoroacetic acid (TFA) in the mobile phase for retention time consistency (e.g., 1.23–1.61 minutes under SQD-FA05/SMD-TFA05 conditions) .

- NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and trifluoromethyl carbon (δ 120–125 ppm in ¹³C NMR with splitting due to J₃ coupling) .

- Advanced Techniques :

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve ambiguities in electron density maps caused by the trifluoromethyl group .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store at –20°C in anhydrous conditions (argon/vacuum-sealed vials) to prevent aldehyde oxidation or hydrolysis. Monitor degradation via periodic LCMS to detect byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots at the aldehyde carbon. Compare with experimental data (e.g., reaction rates with Grignard reagents) to validate models. Use SHELX-refined crystal structures as input geometries .

Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer :

- Case Study : If LCMS shows unexpected m/z values (e.g., m/z 757 [M+H]+ instead of 742), conduct HRMS to confirm molecular formulas. Cross-validate with 2D NMR (HSQC/HMBC) to assign ambiguous signals, particularly near the trifluoromethyl group .

Q. How can researchers design bioactivity assays for this compound derivatives?

- Methodological Answer :

- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases) at varying trifluoromethyl group orientations.

- Cellular Assays : Test cytotoxicity in HEK293 or HepG2 cells, correlating results with structural data from SAR studies (e.g., substituent effects on EC₅₀) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before transferring to halogenated waste containers .

Q. How does the trifluoromethyl group affect regioselectivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing CF₃ group directs electrophilic substitution to the para position. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts to couple boronic acids at the pyrimidine’s 4-position, confirmed by NOESY correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.